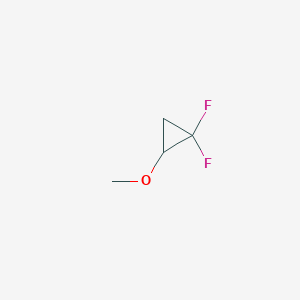![molecular formula C27H37O3P B13795674 methyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite CAS No. 70766-50-6](/img/structure/B13795674.png)
methyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl bis(4-tetracyclo[62113,602,7]dodec-9-enylmethyl) phosphite is a complex organic compound with the molecular formula C27H37O3P It is characterized by its unique tetracyclic structure, which includes multiple fused rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite typically involves the reaction of cyclopentadiene with a stereochemically pure bicyclo[2.2.1]hept-2-ene derivative. This reaction forms a tetracyclic intermediate, which is then further reacted with phosphorous trichloride and methanol to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalytic systems and continuous flow reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphite group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted phosphites, depending on the reagents and conditions used .
Scientific Research Applications
Methyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique structural properties.
Industry: It is used in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism by which methyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite exerts its effects involves its interaction with various molecular targets. The phosphite group can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its tetracyclic structure allows it to interact with biological macromolecules, potentially disrupting their function .
Comparison with Similar Compounds
Similar Compounds
Tetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carbonitrile: This compound has a similar tetracyclic structure but with a nitrile group instead of a phosphite group.
9-(2-Propynyl)tetracyclo[6.2.1.13,6.02,7]dodec-4-ene: Another similar compound with a propynyl group, known for its unique chemical transformations.
Uniqueness
Methyl bis(4-tetracyclo[62113,6
Properties
CAS No. |
70766-50-6 |
|---|---|
Molecular Formula |
C27H37O3P |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
methyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite |
InChI |
InChI=1S/C27H37O3P/c1-28-31(29-12-20-8-18-10-22(20)26-16-4-2-14(6-16)24(18)26)30-13-21-9-19-11-23(21)27-17-5-3-15(7-17)25(19)27/h2-5,14-27H,6-13H2,1H3 |
InChI Key |
UEMDWNLDOFKCLT-UHFFFAOYSA-N |
Canonical SMILES |
COP(OCC1CC2CC1C3C2C4CC3C=C4)OCC5CC6CC5C7C6C8CC7C=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B13795596.png)
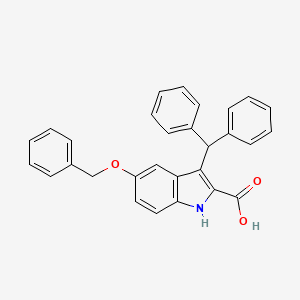
![Indeno[1,2-b]pyrrole-2-carboxaldehyde, 1,4-dihydro-3-methyl-](/img/structure/B13795612.png)
![N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B13795619.png)
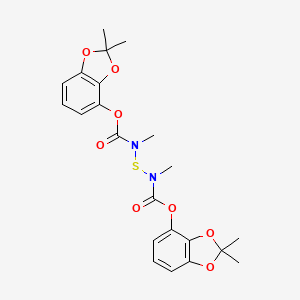

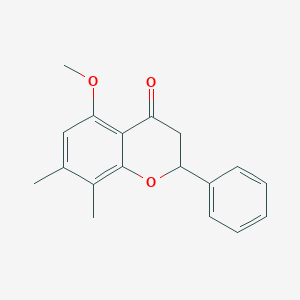
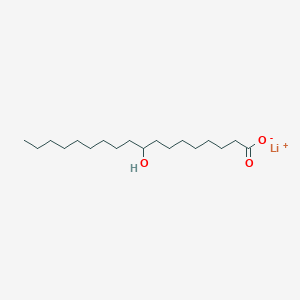
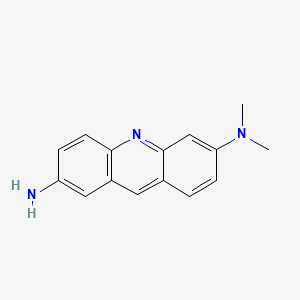
![Acetamide,2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-YL)thio]-](/img/structure/B13795656.png)
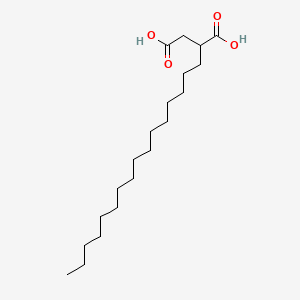
![N-[2-(Piperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B13795670.png)
![4-[3-(4-Chloro-3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13795672.png)
